2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Overview
Description
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound features a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused to a pyridine ring. The presence of amino and nitrile groups on this scaffold makes it a versatile intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of related thieno[2,3-c]pyridine derivatives has been reported through different methods. One approach involves the reaction of 2-aminothiophene-3-carboxylate esters, which undergo a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization to yield thieno[2,3-b]pyridine-5-carbonitriles . Another method includes a one-pot synthesis using ethyl acetoacetate and titanium(IV) chloride to produce ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates . Additionally, multicomponent reactions have been utilized to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine derivatives has been explored through various techniques, including X-ray crystallography. The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4,5,6,7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . This structural information is crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile and its derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the amino group can act as a nucleophile, while the nitrile group can undergo reactions such as hydrolysis or reduction. The heterocyclic core itself can engage in electrophilic aromatic substitution or serve as a ligand in metal-catalyzed reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-c]pyridine derivatives are determined by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur within the ring system can affect the electron density and, consequently, the acidity, basicity, and solubility of these compounds. The nitrile group contributes to the polarity and potential for hydrogen bonding, which can be relevant in solubility and reactivity. The amino group can also participate in hydrogen bonding, influencing the compound's physical properties and its interaction with biological systems .
Scientific Research Applications
Chemical Reactions and Derivatives
2-Amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile has been studied for its reactions with various chemical entities. One study explored its reactions with substituted benzylidenemalononitriles, α,β-acetylenic esters, and ketones, leading to the formation of various derivatives like 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives and pyrazolopyranopyrimidine derivatives (Youssef, 2009).
Allosteric Modulators and Antagonists
In pharmacological research, a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were prepared and evaluated as potential allosteric modulators at the A1 adenosine receptor. The research focused on exploring the structure-activity relationships of the 3- and 6-positions of these compounds, which were found to recognize an allosteric site on the agonist-occupied A1 adenosine receptor (Aurelio et al., 2009).
Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has been utilized in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. This involved converting it into the corresponding 2-(pyrrol-1-yl) derivative and further processing it to create various compounds (El-Kashef et al., 2007).
Structural Analysis through X-ray Crystallography
In structural chemistry, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction. This research provides insights into the structural aspects of such compounds (Ganapathy et al., 2015).
Future Directions
The future directions for the study of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile could involve further exploration of its biological activities, such as its potential as an antimitotic agent , and its role as an orthosteric antagonist of the A(1) adenosine receptor . Further studies could also focus on optimizing its synthesis and exploring its structure-activity relationships .
properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h11H,1-2,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDAGJYOIHDOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429281 | |
Record name | 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
CAS RN |
802025-35-0 | |
Record name | 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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